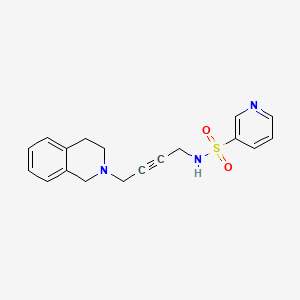
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. It has been shown to have neuroprotective effects, as well as the ability to modulate neurotransmitter release, which could be beneficial in treating various neurological disorders.
Biochemical and Physiological Effects:
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, which could be beneficial in treating various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a promising candidate for studying the role of this receptor in various cellular processes. However, one limitation is that its effects may be dose-dependent, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, including further research into its potential use in treating various diseases, such as cancer and neurological disorders. Additionally, future studies could focus on elucidating the exact mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, as well as identifying any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves several steps, including the coupling of 3-chloro-4-pyridinol with 2,4-dimethoxyphenylpiperidin-1-amine, followed by the acylation of the resulting intermediate with a carboxylic acid derivative. The final product is obtained through purification and isolation.
Scientific Research Applications
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, neuroprotection, and modulation of neurotransmitter release.
properties
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-14-3-4-16(18(11-14)26-2)22-19(24)23-9-6-13(7-10-23)27-17-5-8-21-12-15(17)20/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBSMYBDCSIDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)



![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)
